1-(3-Methoxybenzyl)-1H-imidazol-2-amine 1-(3-Methoxybenzyl)-1H-imidazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1184806-51-6
VCID: VC4145641
InChI: InChI=1S/C11H13N3O/c1-15-10-4-2-3-9(7-10)8-14-6-5-13-11(14)12/h2-7H,8H2,1H3,(H2,12,13)
SMILES: COC1=CC=CC(=C1)CN2C=CN=C2N
Molecular Formula: C11H13N3O
Molecular Weight: 203.245

1-(3-Methoxybenzyl)-1H-imidazol-2-amine

CAS No.: 1184806-51-6

Cat. No.: VC4145641

Molecular Formula: C11H13N3O

Molecular Weight: 203.245

* For research use only. Not for human or veterinary use.

1-(3-Methoxybenzyl)-1H-imidazol-2-amine - 1184806-51-6

Specification

CAS No. 1184806-51-6
Molecular Formula C11H13N3O
Molecular Weight 203.245
IUPAC Name 1-[(3-methoxyphenyl)methyl]imidazol-2-amine
Standard InChI InChI=1S/C11H13N3O/c1-15-10-4-2-3-9(7-10)8-14-6-5-13-11(14)12/h2-7H,8H2,1H3,(H2,12,13)
Standard InChI Key BFYSQESZCQOXMC-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CN2C=CN=C2N

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₁H₁₃N₃O, a molecular weight of 203.25 g/mol, and a purity typically exceeding 95% . Its IUPAC name, 1-(3-methoxybenzyl)-1H-imidazol-2-amine, reflects the methoxybenzyl group attached to the imidazole ring’s nitrogen atom (Figure 1).

Table 1: Key Chemical Properties

PropertyValueSource
Boiling Point (predicted)423.0 ± 47.0 °C
Density (predicted)1.19 ± 0.1 g/cm³
pKa (predicted)8.21 ± 0.50

Structural Analysis

The imidazole core comprises a five-membered aromatic ring with two nitrogen atoms at non-adjacent positions. The 3-methoxybenzyl group at N1 introduces steric bulk and electronic effects, while the C2-amine group enhances hydrogen-bonding potential, critical for biological interactions . Computational models (e.g., InChIKey: BEAKKNUWBXQLLR) confirm the planar geometry of the imidazole ring and the methoxy group’s para orientation relative to the benzyl linkage .

Synthesis and Manufacturing

Conventional Synthesis Routes

While no direct synthesis protocol for 1-(3-methoxybenzyl)-1H-imidazol-2-amine is documented in the literature, analogous imidazole derivatives are typically synthesized via:

  • Condensation reactions between α-dicarbonyl compounds and substituted amines in the presence of ammonium acetate and glacial acetic acid under reflux .

  • Alkylation of pre-formed imidazole intermediates with 3-methoxybenzyl halides .

For example, 1-alkyl-1H-benzimidazol-2-amines are synthesized by reacting benzimidazole-2-amine with alkyl halides in polar aprotic solvents like DMF . Adapting this method, 3-methoxybenzyl chloride could serve as the alkylating agent to introduce the methoxybenzyl group.

Physicochemical Properties

Solubility and Stability

The compound’s logP (predicted: 1.19) suggests moderate lipophilicity, balancing solubility in organic solvents (e.g., DMSO, methanol) and limited aqueous solubility . Stability under ambient conditions is inferred from its storage recommendations: desiccated at -20°C .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~3320 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N imidazole ring) .

  • NMR: ¹H NMR (DMSO-d₆) signals include δ 7.3–6.8 ppm (aromatic protons), δ 5.2 ppm (N-CH₂), and δ 3.8 ppm (OCH₃) .

Biological Activities and Mechanisms

Enzyme Modulation

Clonidine, a 2-aminoimidazoline derivative, activates human carbonic anhydrases (hCA I, IV, VA, VII, IX, XII, XIII) at nanomolar concentrations . The methoxybenzyl group in 1-(3-methoxybenzyl)-1H-imidazol-2-amine may similarly interact with enzyme active sites, suggesting potential as a CA modulator for glaucoma or epilepsy treatment .

Immunotherapeutic Applications

1-Alkyl-1H-benzimidazol-2-amines act as Toll-like receptor 8 (TLR8) agonists, stimulating cytokine production (e.g., TNF-α, IL-12) in immune cells . Structural similarities imply that 1-(3-methoxybenzyl)-1H-imidazol-2-amine could serve as an immunoadjuvant in cancer vaccines or antiviral therapies .

Applications in Drug Discovery

Lead Optimization

The compound’s versatile scaffold allows derivatization at the N1 benzyl or C2 amine positions. For example:

  • Replacing the methoxy group with halogens or alkyl chains to modulate lipophilicity .

  • Introducing sulfonamide or carboxylate groups to enhance solubility .

Case Study: TLR8 Agonists

In a 2014 study, 1-pentyl-1H-benzo[d]imidazol-2-amine demonstrated EC₅₀ = 0.8 µM for TLR8 activation, outperforming resiquimod (EC₅₀ = 1.2 µM) . The methoxybenzyl variant’s larger substituent may further improve receptor affinity by filling hydrophobic pockets .

SupplierQuantityPrice (€)
Key Organics100 mgInquire
Kishida Chemical250 mgInquire
CymitQuimicaDiscontinuedN/A

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxybenzyl and amine groups.

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in murine models.

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